2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18103633
Molecular Formula: C8H11ClN2O2S
Molecular Weight: 234.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClN2O2S |
|---|---|
| Molecular Weight | 234.70 g/mol |
| IUPAC Name | 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H,11,12);1H |
| Standard InChI Key | MTQXQFJSNPYVOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=NC(=CS2)C(=O)O.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position with a pyrrolidine ring (a five-membered secondary amine) and at the 4-position with a carboxylic acid group. The hydrochloride salt form improves aqueous solubility, critical for biological assays .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClN₂O₂S |
| Molecular Weight | 234.70 g/mol |
| IUPAC Name | 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid; hydrochloride |
| Canonical SMILES | C1CC(NC1)C2=NC(=CS2)C(=O)O.Cl |
| InChI Key | MTQXQFJSNPYVOJ-UHFFFAOYSA-N |
| PubChem CID | 83293114 |
The crystalline structure and hydrogen-bonding network of the hydrochloride salt enhance stability, as evidenced by X-ray diffraction studies of analogous thiazole derivatives .
Synthesis and Industrial Production
Synthetic Routes
Synthesis typically involves cyclocondensation reactions between pyrrolidine-2-carbothioamide and α-haloketones or α-halocarboxylic acids. For example, reacting 2-aminopyrrolidine with chloroacetic acid under basic conditions yields the thiazole core, followed by hydrochlorination . Optimized protocols use continuous flow reactors to maintain precise temperature (60–80°C) and pH (6.5–7.5), achieving yields exceeding 85%.
Industrial Scalability
Large-scale production employs flow chemistry to mitigate exothermic side reactions. Key parameters include:
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Residence Time: 10–15 minutes
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Solvent System: Ethanol-water (3:1 v/v)
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Catalyst: Triethylamine (0.5 mol%)
This method reduces byproduct formation (<5%) and ensures batch-to-batch consistency .
Chemical Reactivity and Derivatives
Functionalization Pathways
The thiazole ring undergoes electrophilic substitution at the 5-position, while the carboxylic acid group enables amidation or esterification. Notable reactions include:
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Oxidation: Conversion to sulfonic derivatives using H₂O₂/AcOH.
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Nucleophilic Substitution: Replacement of the chloride counterion with other anions (e.g., bromide, acetate) .
Structural Analogues
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Modification |
|---|---|---|---|
| 2-(Pyrrolidin-3-yl)-1,3-thiazole-4-carboxylic acid HCl | C₈H₁₁ClN₂O₂S | 234.70 | Pyrrolidine attachment at 3-position |
| 5-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid HCl | C₉H₁₃ClN₂O₂S | 248.73 | Methyl group at thiazole 5-position |
Analogues exhibit varied solubility and bioactivity; the 5-methyl derivative shows 30% higher lipid membrane permeability in vitro.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 3.42 (m, 1H, pyrrolidine), 3.89 (s, 1H, thiazole), 7.21 (s, 1H, COOH) .
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IR (KBr): 1695 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (HCl vibration).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity with a retention time of 6.8 minutes .
Applications in Drug Development
Antimicrobial Agents
Derivatives of this compound show MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli, comparable to ciprofloxacin .
Central Nervous System (CNS) Therapeutics
Structural analogs penetrate the blood-brain barrier (BBB) in rodent models, with brain-to-plasma ratios of 0.8–1.2 after intravenous administration .
Future Perspectives
Ongoing research focuses on:
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Synthetic Optimization: Photocatalytic methods to reduce reaction times .
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Targeted Drug Delivery: Conjugation with nanoparticles for improved bioavailability .
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Green Chemistry: Solvent-free synthesis using ball milling.
This compound’s versatility positions it as a cornerstone for developing next-generation therapeutics and functional materials. Collaborative efforts between academic and industrial laboratories are expected to unlock its full potential within the next decade .
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